molecular formula C13H18ClNO B3227674 4-(3-Chloro-benzylamino)-cyclohexanol CAS No. 1261231-98-4

4-(3-Chloro-benzylamino)-cyclohexanol

Cat. No.: B3227674
CAS No.: 1261231-98-4
M. Wt: 239.74 g/mol
InChI Key: HFNADFUHMRTDFZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-benzylamino)-cyclohexanol is a chemical compound that features a cyclohexanol core substituted with a 3-chloro-benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanol with 3-chloro-benzylamine under specific conditions. One common method includes:

    Starting Materials: Cyclohexanol and 3-chloro-benzylamine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon.

    Procedure: The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-benzylamino)-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives with modified functional groups.

    Substitution: Formation of new compounds with different substituents replacing the chloro group.

Scientific Research Applications

4-(3-Chloro-benzylamino)-cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-benzylamino)-cyclohexanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: Shares the benzylamine core but lacks the cyclohexanol moiety.

    Benzyl chloroformate: Used in organic synthesis for amine protection but has different functional groups.

    3-Chlorobenzylamine: Similar structure but with different substitution patterns.

Uniqueness

4-(3-Chloro-benzylamino)-cyclohexanol is unique due to the combination of the cyclohexanol and 3-chloro-benzylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNADFUHMRTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199008
Record name Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-98-4
Record name Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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